(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
(1S)-1-Phenyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is carried out under specific conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are still under development. the synthesis of similar compounds often involves scalable processes such as palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . These methods are designed to produce high yields and maintain the integrity of the bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities.
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally related and have been evaluated for their properties as saturated isosteres.
Uniqueness
(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific stereochemistry and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S)-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H9NO2/c13-9-8-6-11(8,10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13,14)/t8?,11-/m1/s1 |
InChI Key |
GBKKVNBNBVUCIV-QHDYGNBISA-N |
Isomeric SMILES |
C1C2[C@]1(C(=O)NC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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